molecular formula C9H6Cl2N4O B12909018 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 799789-51-8

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12909018
CAS No.: 799789-51-8
M. Wt: 257.07 g/mol
InChI Key: KHKOXFIIULOXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a dichloropyrimidine group at the 1-position and a methyl group at the 5-position, with a carbaldehyde functional group at the 4-position. Its molecular formula is C9H6Cl2N4O, and it is structurally characterized by the presence of electron-withdrawing chlorine atoms on the pyrimidine ring and the reactive aldehyde group.

Properties

CAS No.

799789-51-8

Molecular Formula

C9H6Cl2N4O

Molecular Weight

257.07 g/mol

IUPAC Name

1-(4,6-dichloropyrimidin-2-yl)-5-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H6Cl2N4O/c1-5-6(4-16)3-12-15(5)9-13-7(10)2-8(11)14-9/h2-4H,1H3

InChI Key

KHKOXFIIULOXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC(=CC(=N2)Cl)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine with 5-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects

  • Chlorine vs. Methoxy Groups :
    The dichloropyrimidine substituent in the target compound enhances electron-withdrawing effects compared to methoxy-substituted analogs like 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (). This difference increases electrophilicity at the aldehyde group, favoring nucleophilic addition reactions .

Physical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight Reference
This compound 4,6-dichloropyrimidin-2-yl Not reported 257.08 Inferred
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde 4-methoxyphenyl 80–82 216.23
1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde 2,4-dimethylphenyl Discontinued 214.25

Key Observations :

  • The dichloropyrimidine substituent increases molecular weight compared to methoxy or methylphenyl analogs, likely elevating melting points due to stronger intermolecular halogen bonding .
  • Limited commercial availability of the target compound (inferred from ) contrasts with analogs like 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, which is produced at 97% purity ().

Notes

Further studies using SHELX-based refinement () or experimental assays are recommended.

Commercial Relevance : The higher cost of dichloropyrimidine precursors (e.g., ¥33,500/g for methoxy analogs in ) suggests the target compound may be prohibitively expensive for large-scale applications.

Biological Activity

1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine moiety , characterized by dichloro and methyl substituents. Its molecular formula is C11H10Cl2N4OC_{11}H_{10}Cl_2N_4O with a molecular weight of approximately 301.12 g/mol. The presence of these substituents is believed to enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC11H10Cl2N4O
Molecular Weight301.12 g/mol
Melting PointNot specified
SolubilityModerate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole : Reaction of substituted hydrazines with appropriate carbonyl compounds.
  • Pyrimidine coupling : Utilizing nucleophilic substitution reactions to introduce the pyrimidine moiety.
  • Aldehyde formation : Oxidation steps to convert intermediate compounds into the final aldehyde product.

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Anticancer properties : Certain derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial activity : The compound's structure suggests potential against bacterial and fungal pathogens.
  • Antitubercular effects : Some analogs have demonstrated activity against Mycobacterium tuberculosis.

Case Studies

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that this compound could serve as a lead for developing new anticancer agents .
  • Antimicrobial Testing :
    In another investigation, derivatives were tested against common bacterial strains. The results highlighted notable antimicrobial activity, particularly against Gram-positive bacteria. This suggests that modifications to the pyrazole or pyrimidine rings could enhance efficacy .
  • Antitubercular Studies :
    A series of pyrazole-pyrimidine derivatives were synthesized and tested for their antitubercular properties. The findings revealed that some compounds exhibited promising MIC values against Mycobacterium tuberculosis, indicating potential for further development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing the electrophilicity of the pyrazole ring.
  • Positioning of Functional Groups : Variations in the position of methyl or halogen substituents can significantly influence potency and selectivity towards specific biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.